

Euxanthone chemical structure and properties

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Compound of Interest

Compound Name: Euxanthone

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Euxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthenoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **euxanthone**. Detailed experimental methodologies for its synthesis, extraction, and biological evaluation are presented, alongside a summary of its mechanisms of action, with a focus on key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Euxanthone, with the IUPAC name 1,7-dihydroxy-9H-xanthen-9-one, is a yellow crystalline solid.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Euxanthone


Identifier	Value
IUPAC Name	1,7-dihydroxy-9H-xanthen-9-one
Synonyms	1,7-Dihydroxyxanthone, Purrenone
CAS Number	529-61-3
Molecular Formula	C ₁₃ H ₈ O ₄
Molecular Weight	228.20 g/mol
Chemical Structure	 alt text

Table 2: Physicochemical Properties of Euxanthone

Property	Value
Melting Point	240 °C
Boiling Point	472.6 ± 45.0 °C at 760 mmHg
Water Solubility	6.882 mg/L at 25 °C (estimated)
LogP (XLogP3)	2.8
Density	1.5 ± 0.1 g/cm ³
pKa	Not experimentally determined

Natural Occurrence and Biosynthesis

Euxanthone is found in a variety of plant species, with commercial production often relying on the purified root extract of *Polygala tenuifolia*.^[1] It has also been isolated from other plants such as those from the *Hypericum* and *Cratoxylum* genera.

The biosynthesis of the xanthone core in plants is a complex process that involves the shikimate and acetate pathways. These pathways provide the necessary precursors to form a benzophenone intermediate, which then undergoes regioselective intramolecular oxidative coupling to form the characteristic tricyclic xanthone ring structure.

Pharmacological Properties and Biological Activities

Euxanthone exhibits a range of biological activities that are of significant interest for drug development. These include anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Euxanthone has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 3: In Vitro Anticancer Activity of Euxanthone (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)
HepG2	Human Liver Carcinoma	13.2

It is important to note that the anticancer activity of xanthone derivatives can be significantly influenced by the position and number of hydroxyl groups on the xanthone scaffold.

Antioxidant Activity

The antioxidant properties of **euxanthone** are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. While specific IC₅₀ values for **euxanthone** in DPPH assays are not readily available in the compiled literature, xanthonenes as a class are known to be potent antioxidants.

Anti-inflammatory Activity

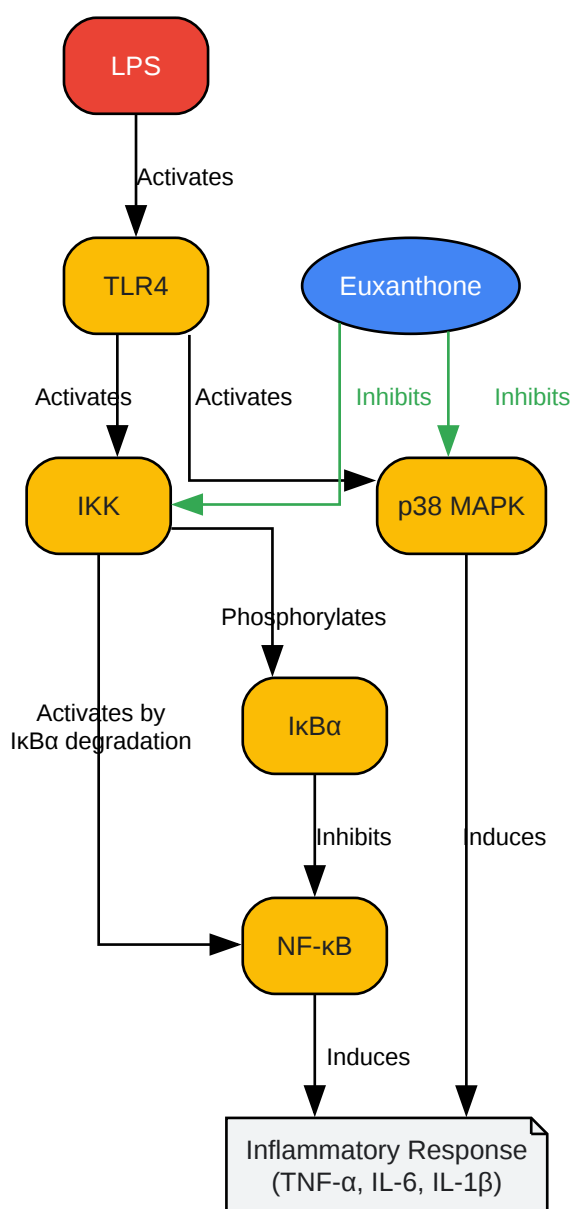
Euxanthone has been shown to possess anti-inflammatory effects. Its mechanism of action is linked to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Mechanisms of Action and Signaling Pathways

Euxanthone exerts its biological effects by modulating several intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of NF- κ B and MAPK Signaling Pathways

Euxanthone has been shown to suppress the activation of the transcription factor NF- κ B, a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of I κ B α , which prevents the translocation of NF- κ B to the nucleus. Additionally, **euxanthone** can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, which is involved in cellular responses to stress and inflammation.



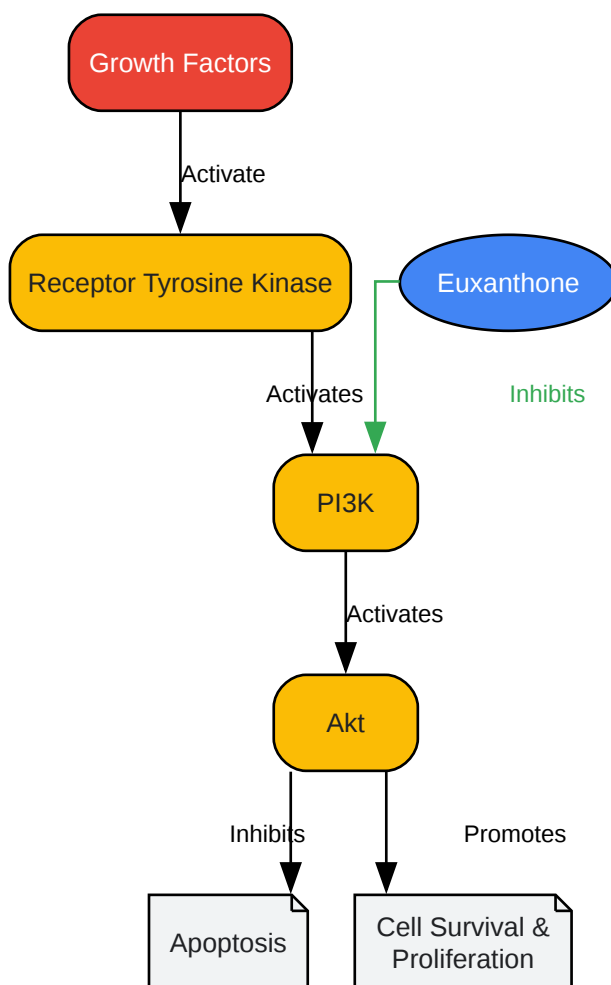
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Euxanthone's inhibition of the NF- κ B and p38 MAPK pathways.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Euxanthone has been found to modulate this pathway, which may contribute to its anticancer effects. By inhibiting the PI3K/Akt pathway, **euxanthone** can promote apoptosis in cancer cells.



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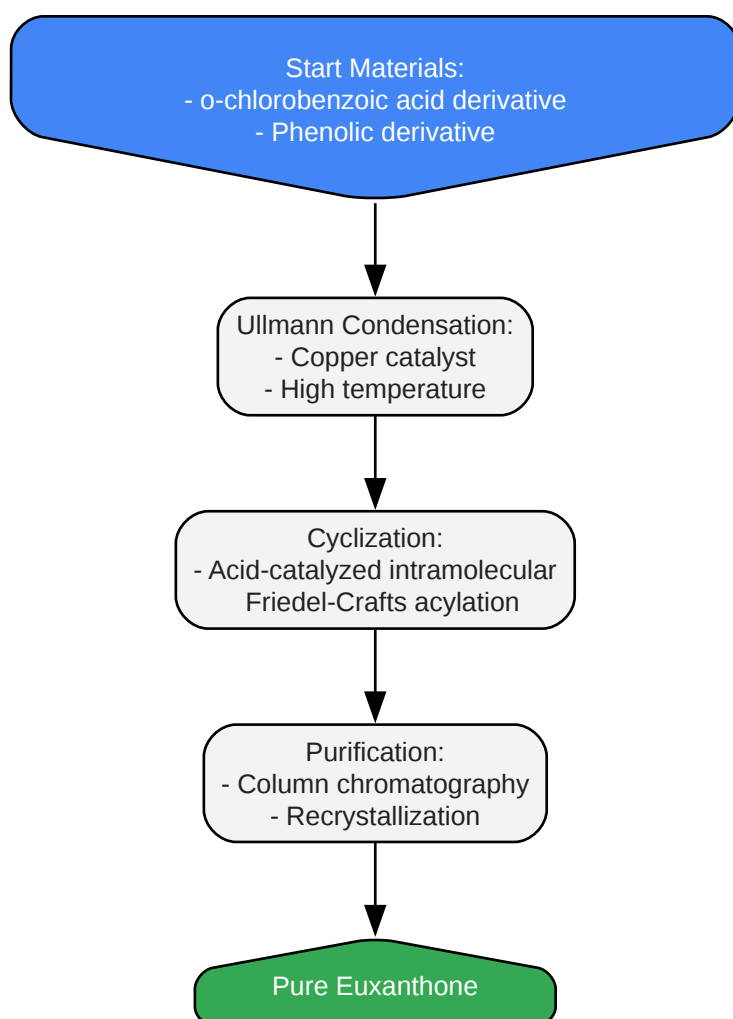
Euxanthone's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

This section outlines the general methodologies for the synthesis, extraction, and biological evaluation of **euxanthone**.

Chemical Synthesis of Euxanthone

One common method for the synthesis of **euxanthone** is the Ullmann condensation. The general workflow is as follows:



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General workflow for the chemical synthesis of **euxanthone**.

Protocol Outline:

- **Condensation:** A suitably substituted ortho-chlorobenzoic acid is condensed with a phenolic compound in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate) at elevated temperatures.
- **Cyclization:** The resulting benzophenone intermediate is then subjected to acid-catalyzed intramolecular cyclization to form the xanthone ring. Polyphosphoric acid (PPA) or sulfuric acid are commonly used for this step.
- **Purification:** The crude product is purified by column chromatography over silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **euxanthone**.

Extraction and Isolation from Natural Sources

Euxanthone can be extracted from plant materials, such as the roots of *Polygala tenuifolia*.

Protocol Outline:

- **Drying and Grinding:** The plant material is dried and ground into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. **Euxanthone**, being moderately polar, will typically be found in the ethyl acetate fraction.
- **Chromatographic Purification:** The **euxanthone**-rich fraction is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with a suitable eluent system.
- **Recrystallization:** The purified **euxanthone** is recrystallized to obtain a high-purity crystalline solid.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **euxanthone** (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol Outline:

- **Preparation of Solutions:** A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Solutions of **euxanthone** at various concentrations are also prepared.
- **Reaction Mixture:** A fixed volume of the DPPH solution is mixed with different concentrations of **euxanthone** in a 96-well plate or cuvettes. A positive control (e.g., ascorbic acid or trolox) and a blank (solvent) are included.

- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
- Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

Euxanthone is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF- κ B, MAPK, and PI3K/Akt, make it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and evaluate the therapeutic potential of **euxanthone** and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

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References

- 1. Euxanthone - Wikipedia [en.wikipedia.org]
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